N-(4-ethoxyphenyl)decanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H29NO2 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)decanamide |
InChI |
InChI=1S/C18H29NO2/c1-3-5-6-7-8-9-10-11-18(20)19-16-12-14-17(15-13-16)21-4-2/h12-15H,3-11H2,1-2H3,(H,19,20) |
InChI Key |
OIFUPPCHMIINLI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of N 4 Ethoxyphenyl Decanamide
Chemo-selective Synthesis Routes for N-(4-ethoxyphenyl)decanamide
The chemo-selective synthesis of this compound, a molecule featuring an amide linkage between a decanoic acid derivative and a substituted aniline (B41778), relies on precise control of reactivity to form the desired amide bond without promoting side reactions.
Amidation Reactions and Optimization Strategies
The formation of the amide bond in this compound is a cornerstone of its synthesis. This is typically achieved through the reaction of an activated carboxylic acid derivative with an amine. nih.govnih.gov The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. analis.com.my
Common strategies involve the use of coupling reagents to facilitate the amidation. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed in conjunction with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov The combination of EDC/HOAt with a non-nucleophilic base like N,N'-diisopropylethylamine (DIPEA) has proven effective for a wide range of carboxylic acids and amines. nih.gov Optimization of these reactions often involves adjusting the solvent, temperature, and molar ratios of the reactants and coupling agents to maximize the yield and purity of the amide product. For instance, a study on the amidation of cinnamic acid with p-anisidine (B42471) found that using EDC.HCl in anhydrous tetrahydrofuran (B95107) (THF) at 60°C with a 1:1:1.5 molar ratio of acid to amine to EDC resulted in a 93.1% yield. analis.com.my
Another approach involves the in-situ generation of a mixed anhydride. For example, the use of di-tert-butyl dicarbonate (B1257347) (Boc2O) with a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst has been shown to be a highly efficient, one-pot method for forming amide bonds, even with less reactive nitrogen-containing heterocyclic compounds. tohoku.ac.jp This system offers high functional group tolerance and can produce high yields with a 1:1 substrate ratio under mild conditions. tohoku.ac.jp
The following table summarizes various amidation reaction conditions and their effectiveness.
| Coupling Reagent System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| EDC/HOAt | DIPEA | Not specified | Not specified | >75% for 78% of acids tested | nih.gov |
| EDC.HCl | - | Anhydrous THF | 60 | 93.1 | analis.com.my |
| Boc2O/DMAPO | - | Not specified | Not specified | >85% for 104 compounds | tohoku.ac.jp |
Precursor Design and Reactivity Control
The design of the precursors, namely the decanoic acid derivative and the p-ethoxyaniline, is crucial for controlling the reactivity and ensuring the selective formation of this compound. The carboxylic acid can be activated in several ways to enhance its electrophilicity. One common method is the conversion of the carboxylic acid to an acyl chloride, which is highly reactive towards nucleophilic attack by the amine.
Alternatively, the carboxylic acid can be pre-treated with a coupling agent like EDC to form a highly reactive O-acylisourea intermediate. analis.com.my This intermediate then readily reacts with the amine to form the amide bond. analis.com.my The order of addition of reagents is important; pre-activating the carboxylic acid before introducing the amine can prevent competing side reactions and improve the reaction rate. analis.com.my
The nucleophilicity of the amine also plays a role. The ethoxy group on the phenyl ring of p-ethoxyaniline is an electron-donating group, which increases the electron density on the nitrogen atom, making it a more potent nucleophile compared to unsubstituted aniline. This enhanced nucleophilicity facilitates the amidation reaction.
Catalytic Approaches in this compound Synthesis
Catalytic methods offer an efficient and atom-economical route for amide synthesis. Transition metal catalysts, particularly those based on ruthenium, have been developed for the direct coupling of alcohols and amines to form amides. For instance, a ruthenium catalyst generated in situ from RuH2(PPh3)4, an N-heterocyclic carbene (NHC) precursor, and a phosphine (B1218219) can effectively couple primary alcohols with primary alkylamines to yield secondary amides. organic-chemistry.org While not specifically demonstrated for this compound, this approach could potentially be adapted by using decanol (B1663958) and p-ethoxyaniline as starting materials.
Another catalytic system involves the use of CpRuCl(PPh3)2, which catalyzes the reaction of terminal alkynes with primary and secondary amines in the presence of 4-picoline N-oxide to produce amides. organic-chemistry.org This method could be applied to the synthesis of this compound by reacting a terminal decyne with p-ethoxyaniline.
The following table provides an overview of some catalytic systems for amide synthesis.
| Catalyst System | Reactants | Product | Reference |
| RuH2(PPh3)4/NHC/Phosphine | Primary alcohol, Primary alkylamine | Secondary amide | organic-chemistry.org |
| CpRuCl(PPh3)2 / 4-picoline N-oxide | Terminal alkyne, Primary/Secondary amine | Amide | organic-chemistry.org |
| Cu/ABNO | Alcohol, Amine | Amide | organic-chemistry.org |
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to both the alkyl chain and the aromatic ring.
Alkyl Chain Modifications and Their Synthetic Accessibility
Modifying the length and functionality of the alkyl chain can be achieved by starting with different carboxylic acids. For example, using shorter or longer chain carboxylic acids in the amidation reaction would yield analogues with varying alkyl chain lengths. escholarship.org The introduction of unsaturation or branching within the alkyl chain can also be accomplished by selecting the appropriate carboxylic acid precursor.
Solid-phase synthesis offers a versatile platform for creating a library of derivatives with diverse alkyl chains. mdpi.comnih.gov In this approach, an amino acid is attached to a solid support, and the alkyl chain is introduced via reaction with an appropriate alkyl halide. mdpi.comnih.gov Subsequent cleavage from the resin yields the desired N-acylated product. mdpi.comnih.gov This method allows for the systematic variation of the alkyl chain to study its impact on the properties of the molecule.
Aromatic Ring Derivatizations and Functionalization Strategies
Functionalization of the aromatic ring provides another avenue for creating derivatives of this compound. Substituents can be introduced onto the phenyl ring of the p-ethoxyaniline precursor before the amidation reaction. For instance, starting with a halogenated, nitrated, or otherwise substituted p-ethoxyaniline would result in the corresponding functionalized this compound derivative.
Post-synthetic modification of the aromatic ring is also possible. For example, electrophilic aromatic substitution reactions could be used to introduce functional groups onto the phenyl ring of the pre-formed this compound. However, the conditions for such reactions would need to be carefully chosen to avoid cleavage of the amide bond.
The Heck cross-coupling reaction is a powerful tool for C-C bond formation and can be used to introduce various substituents onto an aromatic ring. nih.gov For instance, an iodo-substituted N-acyl aniline can be coupled with an alkene in the presence of a palladium catalyst to generate more complex derivatives. nih.gov
A deconstruction-reconstruction strategy offers an innovative approach to diversify the aromatic core. nih.gov This involves converting a pyrimidine-containing compound into an iminoenamine building block, which can then be used in various heterocycle-forming reactions. nih.gov While not directly applied to this compound, this principle of skeletal editing could inspire new synthetic routes to novel aromatic derivatives.
Stereoselective Synthesis of this compound Related Chiral Compounds
The introduction of chirality into molecules related to this compound is crucial for exploring their interactions with biological systems. Stereoselective synthesis, the ability to produce a specific stereoisomer, can be achieved through two primary strategies: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution
Chiral resolution is a widely used technique for separating a racemic mixture into its individual enantiomers. wikipedia.org This approach does not create a new stereocenter but isolates the desired enantiomer from a 50:50 mixture. The most common method involves reacting the racemate with an enantiomerically pure substance, known as a chiral resolving agent, to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org
The selection of an appropriate resolving agent and solvent system is critical and often determined empirically. onyxipca.com Classical resolution is a robust alternative when asymmetric synthesis is synthetically challenging or economically restrictive. onyxipca.com For amine-containing analogues of this compound, acidic resolving agents are typically used, while acidic derivatives would be resolved with chiral bases.
Table 1: Common Chiral Resolving Agents for Amines and Carboxylic Acids
| Resolving Agent Class | Examples | Target Functional Group |
|---|---|---|
| Chiral Acids | (+)-Tartaric acid, (-)-Dibenzoyltartaric acid, (+)-Camphorsulfonic acid, (-)-Mandelic acid | Amines |
| Chiral Bases | (S)-(-)-1-Phenylethylamine, Brucine, (+)-Cinchotoxine | Carboxylic Acids |
This table is compiled from information found in multiple sources. wikipedia.orgonyxipca.com
Asymmetric Synthesis
Asymmetric synthesis aims to selectively create a single enantiomer from a prochiral substrate, thereby avoiding the 50% material loss inherent in classical resolution. wikipedia.orgyork.ac.uk This is achieved by using a chiral influence during the reaction, which can be a chiral auxiliary, a chiral reagent, or a chiral catalyst. york.ac.uk
Chiral Catalysts: This is often the most efficient approach, as a small amount of a chiral catalyst can generate large quantities of the desired enantiomeric product. For amide synthesis, enzymatic catalysis offers a green and highly selective option. For instance, lipase-catalyzed acylation has been used to synthesize N-pyridinylmethyl amides with excellent yields and selectivity. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound derivatives.
Chiral Reagents: In this method, a stoichiometric amount of a chiral reagent directs the stereochemical outcome of the reaction. york.ac.uk An example is the asymmetric reduction of specifically prepared (Z)-O-benzyloximes using a spiroborate catalyst, which yields chiral primary amines with high enantiomeric purity (up to 99% ee). nih.gov Such chiral amines could serve as precursors for the synthesis of enantiomerically pure amides related to this compound.
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate, directs the stereoselective reaction, and is then removed. This strategy has been widely applied in asymmetric alkylations and other transformations. york.ac.uk
The development of versatile stereoselective routes allows for late-stage diversification, providing access to a wide variety of conformationally restricted analogues for further study. nih.gov
Green Chemistry Principles in this compound Synthesis
Solvent-Free Synthesis
One of the most impactful principles of green chemistry is the reduction or elimination of organic solvents, which are often toxic, flammable, and contribute significantly to chemical waste. wiley.comresearchgate.net The ideal approach is to avoid solvents altogether. nih.gov Solvent-free reactions can be conducted by grinding reactants together, sometimes with the aid of ball milling, which uses mechanical energy to drive the reaction. rsc.orgresearchgate.net This approach not only minimizes waste but can also lead to unique reactivity not achievable in solution. rsc.org
A notable example relevant to this compound is the green, two-step, one-pot synthesis of the closely related compound N-(4-methoxyphenyl)-3-oxobutanamide from 4-methoxy aniline, which proceeds without any solvent. nih.gov This demonstrates the viability of solvent-free amide bond formation for this class of compounds.
Aqueous-Phase Synthesis
When a solvent is necessary, water is an ideal green choice due to its non-toxicity, non-flammability, and natural abundance. Performing organic synthesis in water, however, requires overcoming the poor solubility of many organic reactants. nih.gov Strategies to enable aqueous-phase synthesis include the use of water-soluble catalysts or reagents. nih.govmdpi.com For example, in peptide synthesis, which involves repeated amide bond formation, water-soluble coupling reagents like DMT-MM have been successfully used to conduct the process in an aqueous ethanol (B145695) medium, significantly reducing organic solvent waste. nih.gov This highlights a potential pathway for adapting the synthesis of this compound to a more environmentally benign aqueous system.
Beyond solvent choice, green chemistry emphasizes the efficiency of the chemical transformation itself. Several metrics have been developed to quantify the "greenness" of a reaction. rsc.orgwalisongo.ac.id
Atom Economy (AE)
Developed by Barry Trost, atom economy measures the efficiency with which reactant atoms are incorporated into the desired final product. acs.orgrsc.org It provides a theoretical measure of how much of the starting material is converted into product versus waste. a-star.edu.sg The calculation is as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 studypulse.au
For a standard synthesis of this compound from p-phenetidine (B124905) and decanoyl chloride, the atom economy can be calculated. The by-product is hydrogen chloride (HCl).
Table 2: Theoretical Atom Economy for a Synthesis of this compound
| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|---|---|
| p-Phenetidine | C₈H₁₁NO | 137.18 | This compound | C₁₈H₂₉NO₂ | 291.43 |
| Decanoyl chloride | C₁₀H₁₉ClO | 190.70 | Hydrogen Chloride (by-product) | HCl | 36.46 |
| Total Reactant MW | 327.88 |
| Atom Economy (%) | | (291.43 / 327.88) x 100 = 88.9% | | | |
An atom economy of 100% signifies a perfectly efficient reaction, such as an addition reaction, where all reactant atoms are found in the product. studypulse.au The calculated value of 88.9% for this route is quite high, but it still indicates that over 10% of the reactant mass is converted into a by-product.
Reaction Efficiency Metrics
While atom economy is a useful theoretical tool, other metrics provide a more practical measure of a reaction's efficiency by accounting for yield, excess reagents, and solvent usage.
Reaction Mass Efficiency (RME): This metric considers the actual isolated yield of the product. rsc.org
Process Mass Intensity (PMI): This is a comprehensive metric that evaluates the total mass used in a process (reactants, solvents, workup chemicals) relative to the mass of the final product. The ideal PMI is 1. walisongo.ac.idrsc.org
Optimized synthetic routes can achieve outstanding efficiency metrics. For example, some green syntheses have reported an atom economy of over 96%, a reaction mass efficiency above 92%, and a low E-factor (a measure of waste produced) of 0.07, signifying a highly eco-friendly process. rsc.org Applying these principles to the synthesis of this compound can lead to more sustainable and cost-effective production methods.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (+)-Tartaric acid |
| (-)-Dibenzoyltartaric acid |
| (+)-Camphorsulfonic acid |
| (-)-Mandelic acid |
| (S)-(-)-1-Phenylethylamine |
| Brucine |
| (+)-Cinchotoxine |
| N-pyridinylmethyl amides |
| (Z)-O-benzyloximes |
| N-(4-methoxyphenyl)-3-oxobutanamide |
| 4-methoxy aniline |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) |
| p-Phenetidine |
| Decanoyl chloride |
Advanced Analytical and Spectroscopic Characterization of N 4 Ethoxyphenyl Decanamide
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are central to the characterization of N-(4-ethoxyphenyl)decanamide, each offering unique insights into its chemical makeup.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. astr.roemory.edu It provides detailed information about the chemical environment of individual atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in the molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the protons in the ethoxy group, the aromatic ring, and the decanamide (B1670024) chain. The ethoxy group typically shows a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. thermofisher.com The aromatic protons appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. thermofisher.com The long alkyl chain of the decanamide portion presents a series of overlapping multiplets, with the terminal methyl group appearing as a distinct triplet. The amide proton (N-H) often appears as a broad singlet. thermofisher.com
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. Key resonances include the carbonyl carbon of the amide group, the carbons of the aromatic ring (with those attached to the oxygen and nitrogen atoms shifted downfield), the carbons of the ethoxy group, and the series of carbons in the decanoyl chain.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide (N-H) | ~7.5-8.5 (broad s) | - |
| Aromatic (C-H) | ~6.8-7.5 (m) | ~114-132 |
| Ethoxy (-OCH₂CH₃) | ~4.0 (q) | ~63 |
| Ethoxy (-OCH₂CH₃) | ~1.4 (t) | ~15 |
| Decanoyl (α-CH₂) | ~2.3 (t) | ~38 |
| Decanoyl (β-ω CH₂) | ~1.2-1.7 (m) | ~22-32 |
| Decanoyl (-CH₃) | ~0.9 (t) | ~14 |
| Carbonyl (C=O) | - | ~172 |
| Aromatic (C-O) | - | ~155 |
| Aromatic (C-N) | - | ~131 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. s=singlet, t=triplet, q=quartet, m=multiplet.
Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between atoms. e-bookshelf.decolumbia.edu
HSQC: This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For this compound, HSQC would show correlations between the aromatic protons and their attached carbons, the ethoxy protons and their corresponding carbons, and the protons along the decanoyl chain with their respective carbons. columbia.edudiva-portal.org
HMBC: This technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is crucial for piecing together the molecular structure by showing long-range connectivities. For instance, it can confirm the connection of the ethoxy group to the phenyl ring and the attachment of the decanoyl group to the nitrogen atom through correlations between the respective protons and carbons. columbia.edudiva-portal.org
While less common than ¹H and ¹³C NMR due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in the amide bond. rsc.org The chemical shift of the nitrogen atom is sensitive to factors like hydrogen bonding and the partial double bond character of the C-N bond, which results from resonance. rsc.orgnanalysis.com This technique can be used to study the conformation and electronic properties of the amide linkage in this compound. rsc.org
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. frontiersin.orgmsu.edu The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present. vscht.czamericanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key features include:
N-H stretch: A sharp peak around 3300 cm⁻¹, indicative of the amide N-H bond.
C-H stretches: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds. vscht.cz
C=O stretch (Amide I band): A strong absorption around 1650 cm⁻¹, characteristic of the amide carbonyl group.
N-H bend (Amide II band): An absorption around 1550 cm⁻¹.
C-O-C stretch: Strong bands in the 1250-1000 cm⁻¹ region corresponding to the ether linkage.
Raman Spectroscopy: Raman spectroscopy also provides information on the vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |
| Amide (N-H) | Stretching | ~3300 | Medium |
| Amide (C=O) | Stretching (Amide I) | ~1650 | Strong |
| Amide (N-H) | Bending (Amide II) | ~1550 | Medium |
| Aromatic (C-H) | Stretching | >3000 | Strong |
| Aliphatic (C-H) | Stretching | <3000 | Strong |
| Ether (C-O-C) | Asymmetric Stretch | ~1250 | Medium |
| Aromatic Ring | C=C Stretching | ~1600, ~1500 | Strong |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. libretexts.org
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides clues to the structure. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group) and McLafferty rearrangement. libretexts.org
Expected key fragments for this compound would include:
A fragment corresponding to the ethoxyphenyl moiety.
An acylium ion resulting from cleavage of the C-N bond.
Fragments arising from the loss of parts of the decanoyl chain. libretexts.org
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| Molecular Ion | [C₁₈H₂₉NO₂]⁺ | 291 |
| Acylium Ion | [CH₃(CH₂)₈CO]⁺ | 155 |
| Ethoxyphenylaminium radical cation | [H₂N-C₆H₄-OCH₂CH₃]⁺ | 137 |
| Ethoxyphenyl cation | [C₆H₄-OCH₂CH₃]⁺ | 121 |
| Tropylium-like ion | [C₇H₇]⁺ | 91 |
Note: The relative abundances of these fragments can vary depending on the ionization method and energy.
Advanced 2D NMR Techniques (e.g., HMBC, HSQC)
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a valuable tool for studying the electronic transitions within a molecule. libretexts.org When a molecule, such as this compound, absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.orgshu.ac.uk The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure.
In organic molecules, the absorption of UV or visible radiation is typically associated with functional groups containing valence electrons with low excitation energies, known as chromophores. shu.ac.uk The this compound molecule contains several chromophores, including the phenyl ring and the amide group. These groups give rise to specific electronic transitions:
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. mvpsvktcollege.ac.in They are characteristic of molecules with double or triple bonds and aromatic systems. In this compound, the benzene ring is the primary site for these high-energy transitions, typically occurring in the UV region. mvpsvktcollege.ac.in The presence of conjugation, or alternating double and single bonds, can shift the absorption to longer wavelengths (a bathochromic or red shift). mvpsvktcollege.ac.in
n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen or nitrogen atoms in the amide and ether groups) to an antibonding π* orbital. mvpsvktcollege.ac.in These transitions generally require less energy than π → π* transitions and thus occur at longer wavelengths. shu.ac.uk The polarity of the solvent can influence these transitions; an increase in solvent polarity often leads to a hypsochromic or blue shift (a shift to shorter wavelengths). shu.ac.uk
n → σ* and σ → σ* Transitions: Transitions involving the excitation of electrons to antibonding σ* orbitals require higher energy and typically occur in the far UV region (below 200 nm), which is often not readily accessible with standard spectrophotometers due to absorption by air and common solvents. libretexts.orgmvpsvktcollege.ac.in
The UV-visible spectrum of this compound would therefore be expected to show characteristic absorption bands corresponding to the electronic transitions within its aromatic and amide functionalities.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Functional Group(s) | Expected Wavelength Region |
|---|---|---|
| π → π* | Phenyl ring, Amide C=O | Ultraviolet (UV) |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. udst.edu.qa For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with its specific applications and considerations.
HPLC is a powerful technique for analyzing large, non-volatile, and thermally unstable compounds. udst.edu.qa The development of an HPLC method for this compound would involve several key steps to achieve optimal separation and quantification. unimi.itglobalresearchonline.net
Method Development Considerations:
Column Selection: A reversed-phase (RP) column, such as a C8 or C18, would likely be suitable. asianpubs.org These columns have a non-polar stationary phase, and a polar mobile phase is used to elute the analytes. unimi.it
Mobile Phase: A mixture of a polar solvent, such as water or a buffer, and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. unimi.it The ratio of these solvents would be optimized to achieve good resolution and a reasonable analysis time.
Detector: A UV detector is commonly used for compounds containing chromophores. globalresearchonline.net The wavelength of detection would be set to one of the absorbance maxima of this compound to ensure high sensitivity. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. globalresearchonline.net
Flow Rate and Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time. unimi.it
Table 2: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 3.9 x 150 mm | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water Gradient | Elution of the compound |
| Detector | UV-Vis or Photodiode Array (PDA) | Detection and quantification |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution |
Gas chromatography is a technique used for separating and analyzing volatile compounds. scirp.org While this compound has a relatively high molecular weight and boiling point, GC analysis may be feasible, potentially with derivatization to increase its volatility.
GC Analysis Considerations:
Column: A capillary column with a suitable stationary phase, such as a DB-5 or equivalent, would be chosen based on the polarity of the compound. nih.gov
Injector and Detector: A split/splitless injector is common, and a flame ionization detector (FID) is a robust and widely used detector for organic compounds. scirp.org For more detailed structural information, a mass spectrometer (MS) can be coupled with the GC (GC-MS). nih.gov
Temperature Program: The oven temperature is typically programmed to ramp up over time to ensure the elution of compounds with different boiling points. scirp.org
Carrier Gas: An inert gas like nitrogen or helium is used to carry the sample through the column. scirp.org
GC can be particularly useful for identifying and quantifying volatile impurities that may be present in a sample of this compound. scirp.org
High-Performance Liquid Chromatography (HPLC) Method Development
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound. uhu-ciqso.es The process involves mounting a small, high-quality single crystal of this compound and exposing it to a beam of X-rays. youtube.com The diffraction pattern of spots produced is then analyzed to determine the precise three-dimensional structure of the molecule. uol.de
From an SC-XRD experiment, one can obtain:
The unit cell dimensions (the basic repeating unit of the crystal lattice). uhu-ciqso.es
The spatial arrangement of all atoms in the molecule. uol.de
Precise bond lengths and angles. uhu-ciqso.es
This information is crucial for understanding the conformation of the this compound molecule in the solid state and how the molecules pack together in the crystal lattice. uhu-ciqso.esbrynmawr.edu
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many small, randomly oriented crystallites. ncl.ac.uk Instead of discrete spots, the diffraction pattern consists of a series of concentric rings that are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ). ntu.edu.tw
Applications of PXRD for this compound:
Phase Purity: PXRD is an excellent tool for assessing the bulk purity of a synthesized sample. ncl.ac.uk The experimental powder pattern can be compared to a pattern simulated from the single-crystal structure to confirm that the bulk material has the same crystalline phase. ncl.ac.ukresearchgate.net
Identification of Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct powder diffraction patterns. PXRD can be used to identify and differentiate between these polymorphs.
Crystallite Size Estimation: The width of the diffraction peaks can be used to estimate the average size of the crystallites in the sample using the Scherrer equation. ntu.edu.tw
Table 3: Comparison of Single-Crystal and Powder XRD
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
|---|---|---|
| Sample Type | Single, well-ordered crystal | Polycrystalline powder |
| Primary Output | 3D atomic structure, bond lengths, angles | 1D diffraction pattern (Intensity vs. 2θ) |
| Main Application | Absolute structure determination | Phase identification, purity analysis |
Computational and Theoretical Investigations of N 4 Ethoxyphenyl Decanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of N-(4-ethoxyphenyl)decanamide. These methods provide a detailed picture of the electron distribution and molecular orbitals, which are crucial for predicting reactivity and intermolecular interactions.
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. osti.govrutgers.edu DFT calculations can elucidate various properties of this compound, such as its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. These calculations are often performed using specific basis sets, like the pecS-n series, which have been developed to provide accurate predictions of properties like NMR chemical shifts for large organic molecules. nih.govmdpi.com The choice of functional and basis set is critical for obtaining reliable results and can be tailored to the specific properties being investigated. osti.govnih.gov
Key parameters derived from DFT studies include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting how the molecule will interact with other chemical species.
Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. psicode.org
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemistry methods that are based on first principles, without the use of empirical parameters. iitg.ac.in These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties. iitg.ac.inbuffalo.edunih.gov For a molecule like this compound, ab initio calculations can be used to determine a precise three-dimensional structure, vibrational frequencies, and various electronic properties. montana.eduuni-muenchen.de The accuracy of these calculations is highly dependent on the level of theory and the basis set used. montana.edu For instance, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. montana.edu
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. dovepress.com For this compound, MD simulations can be used to study its conformational flexibility, its interactions with biological macromolecules like proteins or membranes, and its behavior in different solvent environments. plos.orgnih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. dovepress.com
MD simulations can reveal:
Binding Modes: How this compound or its analogues bind to a target protein, identifying key amino acid residues involved in the interaction. nih.gov
Conformational Changes: The range of shapes the molecule can adopt and how these conformations are influenced by its environment.
Solvation Effects: How the presence of water or other solvents affects the structure and dynamics of the molecule.
The insights gained from MD simulations are valuable for understanding the mechanisms of action of bioactive compounds and for designing new molecules with improved binding affinities and specificities. dovepress.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.combiointerfaceresearch.com For this compound analogues, QSAR models can be developed to predict their activity against a specific biological target. lookchem.comnih.gov
Predictive Models for Biological Activities
QSAR models are built using a dataset of compounds for which the biological activity (e.g., IC50 values) has been experimentally determined. researchgate.netnih.gov These models can then be used to predict the activity of new, untested analogues, thereby prioritizing which compounds to synthesize and test in the lab. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are used to build the QSAR models. nih.govnih.govnih.gov The goal is to develop a robust and predictive model that can accurately forecast the biological activity of novel compounds. nih.gov
Descriptors and Statistical Validation
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices. biointerfaceresearch.com
3D Descriptors: Parameters related to the three-dimensional conformation of the molecule. nih.gov
4D-Fingerprints: Universal descriptors that can be used across various applications. nih.gov
A crucial part of QSAR modeling is rigorous statistical validation to ensure the model is not only descriptive of the training data but also has predictive power for new compounds. jchemlett.comresearchgate.net Common validation techniques include:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation (q²) assess the model's robustness. researchgate.net
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. nih.gov
Applicability Domain (AD): This defines the chemical space in which the model's predictions are considered reliable. nih.gov
The following table provides an example of descriptors that might be used in a QSAR study of this compound analogues and their typical statistical validation parameters.
| Descriptor Type | Example Descriptors | Statistical Validation Parameter | Typical Value |
| Topological | Molecular Connectivity Indices | R² (Coefficient of determination) | > 0.6 |
| Electronic | Dipole Moment, Partial Charges | q² (Cross-validated R²) | > 0.5 |
| Steric | Molecular Volume, Surface Area | External R² (pred_r²) | > 0.6 |
| Hydrophobic | LogP | Concordance Correlation Coefficient (CCC) | > 0.85 biointerfaceresearch.com |
In Silico Studies of this compound Binding and Interactions
While direct in silico studies on the binding and interactions of this compound with specific biological targets are not extensively documented in publicly available research, the methodologies for such investigations are well-established and have been applied to structurally related molecules. These studies are pivotal in predicting the therapeutic potential of a compound by simulating its interaction with proteins and other biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a compound and understanding the structural basis of its activity.
For derivatives of N-phenylacetamide, molecular docking has been employed to explore their potential as antidepressant agents by simulating their interaction with the enzyme monoamine oxidase A (MAO-A). nih.gov Similarly, in the context of the COVID-19 pandemic, docking studies were performed on 4′-acetamidechalcones, including a compound with an ethoxyphenyl group, to evaluate their interactions with enzymatic and structural targets of the SARS-CoV-2 virus, such as the main protease (Mpro) and the spike protein. researchgate.net These studies suggest that the N-(4-ethoxyphenyl) moiety can participate in binding to biological targets.
Given the structural similarities, it is plausible that this compound could be investigated through molecular docking against a range of potential biological targets. The outcomes of such simulations would typically include the binding pose of the ligand within the active site of the protein and a scoring function to estimate the binding affinity.
Table 1: Potential Biological Targets for Molecular Docking of this compound (Hypothetical)
| Potential Target Class | Specific Example(s) | Rationale for Investigation |
| Enzymes | Monoamine Oxidase A (MAO-A) | Based on studies of other N-phenylacetamide derivatives with antidepressant potential. nih.gov |
| Viral Proteins | SARS-CoV-2 Main Protease, Spike Protein | Based on the investigation of acetamidechalcones with an ethoxyphenyl group. researchgate.net |
| Cytochrome P450 | CYP1A, CYP3A4 | Based on metabolic studies of the related compound phenacetin (B1679774). advancedsciencenews.com |
Following molecular docking, more rigorous computational methods can be applied to calculate the binding free energy and analyze the specific interactions between the ligand and the protein. These calculations provide a more accurate estimation of the binding affinity and can elucidate the key residues involved in the interaction.
Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the free energy of binding from molecular dynamics simulation trajectories. These simulations model the movement of atoms in the protein-ligand complex over time, offering a dynamic view of the interaction. nih.gov
Analysis of the interactions often involves identifying hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding pocket. For example, in the study of 4′-acetamidechalcones, specific hydrogen bond interactions with the spike protein were identified for the ethoxyphenyl-containing compound. researchgate.net A detailed analysis of these interactions is crucial for structure-based drug design, as it can guide the modification of the ligand to improve its potency and selectivity.
Table 2: Common Interactions Analyzed in Binding Studies
| Interaction Type | Description | Potential Residue Partners |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Asp, Glu, Ser, Thr, Gln, Asn, His, Tyr |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |
| Cation-Pi Interactions | A noncovalent molecular interaction between a cation and the face of an electron-rich pi system. | Phe, Tyr, Trp, His with Lys, Arg |
In Vitro Biological Mechanisms and Target Engagement of N 4 Ethoxyphenyl Decanamide
Enzyme Interaction Studies of N-(4-ethoxyphenyl)decanamide
Investigation of Enzyme Inhibition Profiles (e.g., Cyclooxygenases, Proteasome, Urease, Tyrosinase) (in vitro)
The interaction of this compound with various enzymes has been a subject of in vitro investigation to understand its potential therapeutic activities. These studies have explored its inhibitory effects on enzymes such as cyclooxygenases (COX), proteasome, urease, and tyrosinase, which are implicated in inflammation, cancer, and other pathological conditions.
Cyclooxygenases (COX): Cyclooxygenase enzymes, existing as COX-1 and COX-2 isoforms, are key players in the inflammatory response through the production of prostanoids. mdpi.comnih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. mdpi.comnih.gov Some compounds are designed to selectively inhibit COX-2 to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.govresearchgate.net In vitro assays are crucial for determining the inhibitory potency and selectivity of compounds against COX-1 and COX-2. nih.govbjournal.org
Proteasome: The proteasome is a critical cellular complex responsible for protein degradation. Its inhibition can lead to the accumulation of proteins, inducing apoptosis (programmed cell death), which is a validated strategy in cancer therapy. mdpi.comcancernetwork.com Proteasome inhibitors are used in the treatment of hematologic malignancies like multiple myeloma. cancernetwork.com In vitro assays are employed to measure the inhibitory activity of compounds against the different catalytic subunits of the proteasome, such as the chymotrypsin-like (CT-L), trypsin-like, and caspase-like activities. semanticscholar.orghaematologica.orgoncotarget.com The selectivity for specific subunits, like the β5 subunit, can influence the therapeutic profile of an inhibitor. cancernetwork.com
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. rsc.org It is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, enabling their survival in the acidic environment of the stomach and contributing to conditions like peptic ulcers and gastritis. rsc.orgresearchgate.netekb.eg Therefore, urease inhibitors are of interest for treating infections caused by these bacteria. nih.govnih.gov In vitro urease inhibition assays, often using jack bean urease, are standard for screening potential inhibitors, with compounds sometimes showing greater potency than standard inhibitors like thiourea. rsc.orgresearchgate.net
Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration. mdpi.comnih.gov Its overactivity can lead to hyperpigmentation disorders. mdpi.com Consequently, tyrosinase inhibitors are sought after for applications in dermatology and cosmetology. nih.gov In vitro studies often utilize tyrosinase from sources like Agaricus bisporus to screen for inhibitory compounds, which may act by chelating copper ions in the enzyme's active site. mdpi.comresearchgate.net
While the specific inhibitory activities of this compound on these enzymes are a subject of ongoing research, the established roles of these enzymes highlight the potential impact of their inhibition.
Cytochrome P450 (CYP) Enzyme Inhibition and Metabolic Stability Studies (in vitro)
The metabolic fate of a drug candidate is a critical factor in its development, influencing its efficacy and potential for drug-drug interactions. In vitro studies focusing on Cytochrome P450 (CYP) enzyme inhibition and metabolic stability provide essential insights into a compound's pharmacokinetic profile. srce.hrresearchgate.net
Cytochrome P450 (CYP) Enzyme Inhibition: CYP enzymes are a superfamily of enzymes primarily found in the liver that are responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.govmttlab.eu Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of another drug that is a substrate for the same enzyme, potentially causing toxicity. biomolther.orgmdpi.com In vitro assays using human liver microsomes or recombinant human CYP isoforms are standard methods to assess a compound's potential to inhibit specific CYP enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.govfrontiersin.org These studies determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to predict the likelihood of clinical drug-drug interactions. nih.govnih.gov
Metabolic Stability: Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes. srce.hr It is a key determinant of a drug's half-life and oral bioavailability. In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes from various species (including human) or hepatocytes and measuring the rate of its disappearance over time. srce.hrresearchgate.netmttlab.eu The results are often expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hrresearchgate.net Compounds with low metabolic stability may be rapidly cleared from the body, requiring more frequent dosing, while highly stable compounds may accumulate. researchgate.net Structural modifications are often employed to improve the metabolic stability of drug candidates by blocking metabolically vulnerable sites. researchgate.net
The following table summarizes the key parameters evaluated in in vitro CYP inhibition and metabolic stability studies.
| Parameter | Description | In Vitro System | Significance |
| IC50 | The concentration of an inhibitor that causes 50% inhibition of a specific CYP enzyme activity. | Human liver microsomes, recombinant CYP enzymes. nih.govnih.gov | Indicates the potency of inhibition; a lower IC50 suggests a more potent inhibitor. |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | Human liver microsomes, recombinant CYP enzymes. nih.gov | Provides a more fundamental measure of inhibitory potential, used to predict in vivo interactions. |
| t1/2 | The time it takes for 50% of the parent compound to be metabolized. | Liver microsomes, hepatocytes. srce.hrresearchgate.net | A measure of metabolic stability; a shorter half-life indicates lower stability. |
| CLint | Intrinsic clearance, the maximal ability of the liver to metabolize a drug in the absence of blood flow limitations. | Liver microsomes, hepatocytes. srce.hrresearchgate.net | A fundamental parameter used to predict in vivo hepatic clearance. |
These in vitro studies are crucial for optimizing the pharmacokinetic properties of new chemical entities like this compound. researchgate.net
Identification of Enzyme Active Site Interactions (in vitro)
Understanding how a compound interacts with the active site of an enzyme is fundamental to rational drug design and optimization. frontiersin.org In vitro techniques, often complemented by in silico molecular modeling, are employed to elucidate these interactions at a molecular level.
The active site of an enzyme is a specific region, typically a pocket or groove on the enzyme's surface, where the substrate binds and the catalytic reaction occurs. nih.gov The binding of an inhibitor to this site can prevent the substrate from accessing it, thereby blocking the enzyme's activity. The nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, determines the inhibitor's affinity and specificity. embopress.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. researchgate.netekb.eg These studies can reveal key amino acid residues within the active site that are crucial for binding. semanticscholar.orglookchem.com For example, docking studies have been used to understand the interaction of inhibitors with the active site of urease and the chymotrypsin-like (CT-L) active site of the proteasome. semanticscholar.orgresearchgate.netekb.eg
Experimental techniques such as X-ray crystallography of the enzyme-inhibitor complex can provide a high-resolution, three-dimensional view of the binding mode, confirming the predictions from molecular docking. embopress.org Site-directed mutagenesis, where specific amino acids in the active site are altered, can also be used to experimentally validate the importance of particular residues for inhibitor binding. frontiersin.org
For this compound, identifying its specific interactions within the active sites of its target enzymes would provide valuable information for understanding its mechanism of action and for the potential design of more potent and selective analogues.
Receptor Interaction Studies of this compound (e.g., PPAR-α, CB2 Receptors) (in vitro)
In addition to enzyme interactions, the biological activity of this compound is also investigated through its interaction with specific cellular receptors. In vitro studies have focused on its engagement with receptors such as the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and the Cannabinoid Receptor 2 (CB2), both of which are important therapeutic targets.
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α): PPAR-α is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.gov It plays a crucial role in regulating lipid metabolism and energy homeostasis. nih.govfrontiersin.org Activation of PPAR-α can lead to the transcription of genes involved in fatty acid oxidation. Fibrates, a class of drugs used to treat dyslipidemia, are well-known PPAR-α agonists. guidetopharmacology.org In vitro assays, such as cell-based reporter gene assays, are used to determine the ability of a compound to activate PPAR-α. guidetopharmacology.org These assays measure the transcriptional activity of the receptor in response to ligand binding. mdpi.com
Cannabinoid Receptor 2 (CB2): The CB2 receptor is a G protein-coupled receptor (GPCR) that is part of the endocannabinoid system. sec.govmdpi.com It is primarily expressed in immune cells and is involved in modulating inflammation and immune responses. nih.gov Unlike the CB1 receptor, which is responsible for the psychotropic effects of cannabinoids, the CB2 receptor is considered a non-psychoactive target. sec.govnih.gov Activation of the CB2 receptor has shown therapeutic potential in various conditions, including pain, inflammation, and neurodegenerative diseases. nih.govunimi.it
Ligand-Binding Assays and Affinity Determination (in vitro)
A fundamental step in characterizing the interaction of a compound with a receptor is to determine its binding affinity. Ligand-binding assays are in vitro techniques used to quantify the strength of the interaction between a ligand (the compound of interest) and its receptor.
These assays typically involve a radiolabeled or fluorescently-labeled ligand with known high affinity for the receptor. The test compound is then introduced to compete with the labeled ligand for binding to the receptor, which can be present in cell membranes or as a purified protein. By measuring the displacement of the labeled ligand by increasing concentrations of the test compound, a competition curve can be generated.
From this curve, two key parameters are derived:
IC50 (half-maximal inhibitory concentration): The concentration of the test compound that displaces 50% of the specific binding of the labeled ligand.
Ki (inhibition constant): This value is calculated from the IC50 and represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
For this compound, determining its Ki values for PPAR-α and CB2 receptors is essential to quantify its binding potency and selectivity for these targets. ucl.ac.be
Receptor Activation/Modulation Mechanisms (in vitro)
Beyond simply binding to a receptor, it is crucial to understand how a compound modulates the receptor's function. In vitro functional assays are used to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor's activity), or an inverse agonist (reduces the receptor's basal activity).
The mechanism of receptor activation can be complex and involve conformational changes in the receptor protein upon ligand binding. plos.orgmdpi.com For G protein-coupled receptors like CB2, agonist binding typically leads to the coupling of intracellular G proteins, which in turn initiates downstream signaling cascades. mdpi.com A common method to assess CB2 receptor activation is the [35S]GTPγS binding assay, which measures the binding of a non-hydrolyzable GTP analog to the G protein upon receptor activation. ucl.ac.be The results indicate whether a compound can stimulate this primary step in receptor signaling. ucl.ac.be
For nuclear receptors like PPAR-α, activation involves the recruitment of coactivator proteins to the ligand-bound receptor, which then initiates gene transcription. nih.govmdpi.com In vitro assays can measure this coactivator recruitment or the subsequent expression of a reporter gene under the control of a PPAR-α response element. guidetopharmacology.orgmdpi.com
These functional assays provide critical information on the efficacy of a compound at its target receptor, complementing the affinity data from binding assays to build a comprehensive pharmacological profile. nih.govnih.gov
Cellular Mechanisms of Action (in vitro)
The in vitro actions of compounds structurally related to this compound suggest a potential to interact with multiple cellular processes, from signaling cascades to membrane dynamics and cell viability.
Compounds containing ethoxyphenyl and amide structures have demonstrated significant effects on cellular signaling pathways, especially those governing inflammation. A primary target in these pathways is the Nuclear Factor-kappa B (NF-κB) family of transcription factors, which are crucial regulators of immunity, inflammation, and cell survival. nih.govmdpi.comwikipedia.org
The canonical NF-κB signaling pathway is typically held in an inactive state in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation by signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and allowing NF-κB dimers to translocate to the nucleus to activate pro-inflammatory gene transcription. nih.govwikipedia.org Inhibition of the TLR4/NF-κB pathway has been shown to mitigate the over-activation of microglia, reducing the release of inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), TNF-α, IL-6, and IL-1β. nih.gov This suggests that inhibitors can promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov
Furthermore, there is significant crosstalk between the NF-κB and the Nrf2 pathways, which regulates responses to oxidative stress. frontiersin.org Nrf2 deficiency can enhance NF-κB expression, leading to increased production of inflammatory factors, highlighting the interconnected nature of these cellular defense mechanisms. frontiersin.org Studies on acetamide (B32628) derivatives confirm their potential to modulate inflammatory responses by reducing ROS and NO production in LPS-stimulated macrophages. mdpi.com
The interaction of a compound with the cell membrane is a critical determinant of its biological activity. The lipophilicity of a molecule, influenced by features like a decanamide (B1670024) tail, can play an important role in these interactions.
Studies on various compounds demonstrate that they can alter membrane permeability through several mechanisms. One such mechanism involves the modulation of tight junctions in epithelial cells, which can enhance the paracellular permeability of other molecules. mdpi.com The integrity of cell monolayers, such as Caco-2, can be assessed by measuring the transepithelial electrical resistance (TEER), where a decrease in TEER values indicates reduced tightness of the cell barrier. mdpi.com
Another mechanism is the direct interaction with membrane components. For example, the antifungal agent amphotericin B interacts with ergosterol (B1671047) in fungal membranes, leading to permeabilization and leakage of cellular contents. jmb.or.kr Similarly, the plant flavonoid fisetin (B1672732) has been shown to bind to ergosterol, causing membrane permeabilization, leakage of DNA and proteins, and a disruption of intracellular pH homeostasis in Candida albicans. jmb.or.kr The permeability of a membrane can be experimentally measured using dye uptake assays, such as those involving Yo-Pro or propidium (B1200493) iodide, which can only enter cells when the membrane has been compromised. jmb.or.krmdpi.com Some compounds may also induce membrane hyperpolarization, suggesting disruptions in ion flux and cellular homeostasis. jmb.or.kr
A key area of in vitro research for novel chemical entities is the assessment of their anti-proliferative activity against cancer cells. Compounds structurally related to this compound have shown cytotoxic effects across various cancer cell lines. The potency of this activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%.
For instance, various quinazoline (B50416) and benzoxazole (B165842) derivatives have been evaluated against human cancer cell lines, including those for colorectal cancer (HT-29, HCT116) and breast cancer (MDA-MB-231, MCF-7). nih.govjapsonline.comrsc.org The data from these studies reveal that cytotoxic efficacy can be highly dependent on the specific chemical substitutions on the core structure. japsonline.com
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Quinazoline derivative (5a) | HT-29 | 5.33 | japsonline.com |
| Quinazoline derivative (3e) | HT-29 | 30.88 | japsonline.com |
| Quinazoline derivative (3e) | MDA-231 | 47.12 | japsonline.com |
| Quinazoline derivative (4c) | MDA-231 | 66.43 | japsonline.com |
| Thiazole-Phthalimide (5b) | MCF-7 | 0.2 | nih.gov |
| Thiazole-Phthalimide (5b) | MDA-MB-468 | 0.67 | nih.gov |
| Benzoxazole derivative (3f) | HT-29 & HCT116 | Potent Cytotoxicity | nih.gov |
Identifying the specific molecular target of a cytotoxic compound is essential for understanding its mechanism of action. Target identification can be approached through various methods. Molecular docking studies can predict the binding interactions between a compound and a protein target, such as the main protease of a virus or cellular receptors like PPARα/γ. nih.govresearchgate.net For example, a benzoxazole-based dual PPARα/γ antagonist was shown to induce caspase activation and cell-cycle arrest in colorectal cancer models. nih.gov In other cases, the target might be an enzyme critical for cell function; phenacetin (B1679774), or N-(4-ethoxyphenyl)acetamide, is known to be a selective COX-3 inhibitor. medchemexpress.com
Environmental Biodegradation and Fate of N 4 Ethoxyphenyl Decanamide
Microbial Degradation Mechanisms of Amide Compounds
Microorganisms play a crucial role in the breakdown of organic molecules in the environment. The degradation of amide-containing compounds is a well-documented process, typically initiated by the enzymatic cleavage of the stable amide bond.
The central mechanism for the microbial degradation of amides is enzymatic hydrolysis, catalyzed by a class of enzymes known as amidases (or amidohydrolases). wiley.com These enzymes are ubiquitous in the microbial world and are responsible for cleaving the amide bond to yield a carboxylic acid and an amine. wiley.comresearchgate.net In the case of N-(4-ethoxyphenyl)decanamide, this reaction would produce decanoic acid and 4-ethoxyaniline.
Amidases (EC 3.5.1.4) can be broadly categorized based on their substrate specificity. wiley.com Some are specific to short-chain aliphatic amides, while others have a broader range, hydrolyzing mid-chain aliphatic amides and various arylamides. wiley.com The enzymatic hydrolysis of the amide bond in phenylurea herbicides, for instance, is a critical step in their biodegradation, carried out by amidohydrolases and amidases. frontiersin.org Similarly, fatty acid amide hydrolase (FAAH) is known to hydrolyze a range of fatty acid amides. nih.govfrontiersin.org
The process involves a nucleophilic attack on the carbonyl carbon of the amide group. Serine proteases, for example, utilize a catalytic triad (B1167595) of serine, histidine, and aspartate residues in their active site to facilitate this hydrolysis. nih.gov The reaction proceeds through the formation of a tetrahedral intermediate, which then breaks down to release the amine and an acyl-enzyme intermediate, followed by the hydrolysis of this intermediate to release the carboxylic acid and regenerate the enzyme. nih.gov
Table 1: Examples of Microorganisms and Enzymes Involved in Amide Bond Hydrolysis
| Enzyme/Enzyme Class | Producing Organisms (Examples) | Substrate Examples | Reference(s) |
| Aliphatic Amidase | Rhodococcus sp., Pseudomonas sp., Mycobacterium sp. | Short to mid-chain aliphatic amides, some arylamides | wiley.com |
| Amidohydrolase | Achromobacter xylosoxidans | Diuron (phenylurea herbicide) | frontiersin.org |
| Fatty Acid Amide Hydrolase (FAAH) | Mammalian tissues, potential microbial analogues | N-Arachidonoylethanolamine (Anandamide), Oleamide | nih.gov |
| N-acyl-aromatic-L-amino acid amidohydrolase | Not specified | N-acyl aromatic amino acids | frontiersin.orgamericanchemicalsuppliers.com |
This table is generated based on data for various amide compounds to illustrate the types of enzymes capable of degrading this compound.
Following the initial enzymatic hydrolysis of this compound, the resulting products, 4-ethoxyaniline and decanoic acid, would enter distinct metabolic pathways.
The degradation of the aromatic portion can be inferred from studies on the closely related compound, phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide). nih.govnih.gov The metabolism of phenacetin can proceed via several routes, including O-deethylation to form acetaminophen, followed by further transformations. nih.govnih.gov The primary metabolite, 4-ethoxyaniline, resulting from the hydrolysis of this compound, is expected to be further degraded. Bacterial degradation of monocyclic aromatic amines like aniline (B41778) typically proceeds with the release of ammonia (B1221849) and subsequent cleavage of the aromatic ring. nih.gov The ring is often hydroxylated to form catechols, which are then cleaved by dioxygenase enzymes before entering central metabolic cycles like the TCA cycle. frontiersin.orgnih.gov
The aliphatic portion, decanoic acid (a ten-carbon fatty acid), would be readily metabolized by most microorganisms through the well-established β-oxidation pathway. This process sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, which can then enter the TCA cycle for energy production.
Table 2: Putative Metabolic Products of this compound
| Initial Compound | Primary Biodegradation Products | Subsequent Metabolites | Metabolic Pathway | Reference(s) for Pathway |
| This compound | 4-Ethoxyaniline | 4-Aminophenol, Catechol, cis,cis-Muconic acid | Amide Hydrolysis, O-Dealkylation, Aromatic Ring Cleavage | frontiersin.orgnih.govnih.govnih.gov |
| Decanoic Acid | Octanoyl-CoA, Hexanoyl-CoA, etc., Acetyl-CoA | β-Oxidation | General Biochemistry |
This table outlines a proposed degradation pathway based on established metabolic routes for analogous structures.
Enzymatic Hydrolysis by Microorganisms (in vitro)
Abiotic Degradation Processes in Environmental Contexts
In addition to microbial action, this compound can be degraded by non-biological processes in the environment, primarily chemical hydrolysis and photochemical transformation.
The amide bond, while relatively stable, is susceptible to hydrolysis under acidic or alkaline conditions, and even in neutral water, particularly at elevated temperatures. researchgate.net The reaction is typically much slower than enzymatic hydrolysis. nih.gov Studies on model N-substituted amides show that the hydrolysis reaction is pH-dependent. researchgate.net
Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. researchgate.net
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This is generally considered an SN2 mechanism. researchgate.net
Neutral Hydrolysis : In neutral pH, water itself acts as the nucleophile. This process is slow at ambient temperatures but becomes more significant in high-temperature water. researchgate.net
Kinetic studies on N-methylacetamide, a simple model for an N-substituted amide, demonstrated that the hydrolysis reaction is first-order with respect to both the amide and water. researchgate.net The rate is largely insensitive to pH changes near neutral conditions but increases rapidly at low or high pH. researchgate.net For larger polyamides, hydrolysis is a key degradation mechanism in anaerobic, high-temperature environments. researchgate.net
Table 3: Hydrolysis Mechanisms for Amide Bonds
| Condition | Mechanism | Key Steps | Reference(s) |
| Acidic | AAC2 | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. | researchgate.net |
| Basic | BAC2 | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. | researchgate.net |
| Neutral (High Temp) | SN2-type | Nucleophilic attack by water molecule. | researchgate.net |
This table summarizes general mechanisms applicable to the amide bond in this compound.
Photochemical transformation occurs when a molecule absorbs light energy, leading to a chemical reaction. This can happen through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where the reaction is mediated by other photochemically generated species, such as hydroxyl radicals (•OH).
Studies on the analogue phenacetin indicate that it does not absorb light at wavelengths greater than 290 nm, the range of solar radiation reaching the Earth's surface. echemi.com Therefore, direct photolysis of this compound in sunlight is expected to be negligible. echemi.com
However, indirect photolysis can be a significant degradation pathway. The rate constant for the vapor-phase reaction of phenacetin with photochemically-produced hydroxyl radicals has been estimated at 1.75 x 10-11 cm3/molecule-sec at 25°C. echemi.com This corresponds to a calculated atmospheric half-life of approximately 22 hours, suggesting that if the compound partitions to the atmosphere, it would be degraded relatively quickly by this mechanism. echemi.com In aqueous environments, reactions with •OH and other reactive species generated during water treatment processes (e.g., chlorination) or in sunlit natural waters could also contribute to the transformation of this compound. acs.org
N 4 Ethoxyphenyl Decanamide As a Chemical Probe in Biological Systems
Design and Synthesis of N-(4-ethoxyphenyl)decanamide-Based Chemical Probes
The design of a chemical probe is a meticulous process that requires a balance of several key properties. A successful probe must retain high affinity and selectivity for its intended target, possess suitable physicochemical properties for use in biological assays, and incorporate a feature that allows for the detection or capture of its binding partner. researchgate.netburleylabs.co.uk For probes based on this compound, the design strategy typically involves modifying the parent structure to include a reactive or reporter moiety without significantly compromising its interaction with the target protein.
The synthesis of this compound itself is straightforward, generally involving the acylation of 4-ethoxyaniline with decanoyl chloride or decanoic acid activated with a coupling agent. To transform this molecule into a chemical probe, further synthetic steps are required to introduce a functional handle. This handle can be a photoreactive group for covalent cross-linking, an affinity tag like biotin (B1667282) for pull-down experiments, or a reporter group such as a fluorophore for imaging. researchgate.netburleylabs.co.uk
A common strategy in probe design is the incorporation of a photoreactive group, such as a diazirine or benzophenone. nih.gov These groups are chemically stable in the dark but upon irradiation with UV light, they form highly reactive species that can covalently bind to nearby amino acid residues in the protein's binding site. nih.govwikipedia.org Another approach is to include a "clickable" functional group, like a terminal alkyne or an azide, which can be used in bioorthogonal ligation reactions to attach a reporter or affinity tag after the probe has bound to its target. researchgate.net
The synthesis of such a probe might involve preparing a derivative of either the decanoic acid or the 4-ethoxyaniline portion with the desired functional handle prior to the final amide bond formation. For instance, a decanoic acid derivative bearing a terminal alkyne could be coupled with 4-ethoxyaniline to create a probe ready for click chemistry.
Table 1: Key Features in the Design of this compound-Based Probes
| Feature | Purpose | Example Moiety |
|---|---|---|
| Recognition Element | Binds to the target protein | This compound scaffold |
| Reactive Group | Forms a covalent bond with the target upon activation | Phenyl-diazirine, Benzophenone |
| Reporter/Affinity Tag | Enables detection or isolation of the probe-target complex | Biotin, Fluorophore (e.g., NBD), Alkyne |
Application of Chemical Probes for Target Identification and Validation (in vitro)
Once a chemical probe is synthesized, its primary application is the identification and validation of its biological targets. nih.govresearchgate.net For a probe based on this compound, a likely target is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid amides like anandamide. acs.orgresearchgate.net
Target identification in vitro often employs a technique called affinity-based protein profiling (ABPP). In a typical ABPP experiment using a probe with an affinity tag like biotin, the probe is incubated with a complex biological sample, such as a cell lysate. mdpi.com The probe will bind to its target protein(s). If a photoreactive probe is used, the sample is irradiated with UV light to induce covalent cross-linking. nih.govevotec.com Following this, the probe-protein complexes are "pulled down" from the lysate using streptavidin-coated beads, which have a high affinity for the biotin tag. The captured proteins are then eluted, separated (e.g., by SDS-PAGE), and identified using mass spectrometry. mdpi.com
Competition experiments are crucial for target validation. In this setup, the assay is run in the presence of an excess of the original, unmodified this compound. If the probe is binding specifically to its target, the unmodified compound will compete for the binding site, leading to a significant reduction in the amount of probe-labeled protein captured. This confirms that the probe is interacting with the target in the same manner as the parent compound. nih.gov
Table 2: In Vitro Target Identification Workflow using a Biotinylated Photoreactive Probe
| Step | Description | Purpose |
|---|---|---|
| 1. Incubation | The probe is added to a cell lysate. | Allow the probe to bind to its target protein(s). |
| 2. Photo-activation | The mixture is exposed to UV light. | Induce covalent cross-linking between the probe and its target. |
| 3. Affinity Capture | Streptavidin beads are added to the lysate. | Isolate the biotinylated probe-protein complexes. |
| 4. Elution & Separation | Captured proteins are released from the beads and separated by gel electrophoresis. | Separate the target proteins from the beads and other components. |
| 5. Identification | Proteins are identified by mass spectrometry. | Determine the identity of the protein(s) that bound to the probe. |
| 6. Validation | The experiment is repeated with a competing excess of the parent compound. | Confirm the specificity of the probe-target interaction. |
Development of Labeled Chemical Probes for Ligand-Target Characterization (in vitro)
Beyond just identifying a target, labeled chemical probes are invaluable for characterizing the ligand-target interaction in vitro. nih.gov Labeled probes can be used to measure binding affinity, determine binding kinetics, and visualize the target protein in complex mixtures. The choice of label depends on the specific application.
Fluorescently labeled probes, for example, can be used in fluorescence polarization or FRET-based assays to quantify binding affinity. A probe incorporating a small, environmentally sensitive fluorophore like nitrobenzoxadiazole (NBD) might exhibit a change in its fluorescent properties upon binding to a protein, allowing for real-time monitoring of the interaction. rsc.org These probes can also be used for fluorescence microscopy to visualize the subcellular localization of the target protein in fixed cells.
Probes featuring a photoreactive group are essential for mapping the binding site on the target protein. nih.gov After the probe is covalently cross-linked to the protein, the protein is digested into smaller peptide fragments. Mass spectrometry is then used to identify the specific peptide fragment that has the probe attached. This provides precise information about the amino acid residues that constitute the binding pocket, which is critical for understanding the mechanism of action and for the rational design of more potent or selective molecules. nih.govnih.gov
The development of these specialized probes from the this compound scaffold requires sophisticated synthetic chemistry to attach the label without disrupting the molecule's ability to bind its target. researchgate.net
Table 3: Types of Labeled Probes and Their Applications in Ligand-Target Characterization
| Label Type | Example | In Vitro Application | Information Gained |
|---|---|---|---|
| Affinity Label | Biotin | Western Blotting, Pull-down assays | Confirmation of binding, Target enrichment |
| Fluorescent Label | NBD, Fluorescein | Fluorescence Polarization, Microscopy | Binding affinity (Kd), Target localization |
| Photoaffinity Label | Diazirine, Benzophenone | Photo-crosslinking followed by MS | Identification of binding site residues |
| Radiolabel | Tritium (³H), Carbon-14 (¹⁴C) | Radioligand binding assays | High-sensitivity quantification of binding |
Metabolomic Studies of N 4 Ethoxyphenyl Decanamide and Its Derivatives in Vitro
Untargeted Metabolomics for Pathway Perturbations (in vitro cell studies)
Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a biological sample, providing a broad view of the metabolic state. mdpi.com When applied to in vitro cell studies involving N-(4-ethoxyphenyl)decanamide, this approach can identify widespread metabolic changes induced by the compound.
The general workflow for an untargeted metabolomics study involves:
Cell Culture and Exposure: A suitable cell line, often of human origin to best model human metabolism (e.g., HepG2 liver cells), is cultured. nih.gov The cells are then exposed to this compound.
Sample Collection: After a predetermined exposure time, both the cells (intracellular metabolites) and the surrounding culture medium (extracellular metabolites or the "exometabolome") are collected. nih.govnih.gov
Metabolite Extraction: Metabolites are extracted from the samples, often using a liquid-liquid extraction procedure to separate different classes of metabolites. uantwerpen.be
Data Acquisition: The extracted metabolites are analyzed, typically using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). mdpi.com
Data Analysis: The large datasets generated are analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify significant differences between treated and untreated cells. skemman.ismdpi.com
By comparing the metabolic profiles of cells treated with this compound to control cells, researchers can identify which metabolic pathways are perturbed. For instance, alterations in lipid metabolism, amino acid pathways, or energy metabolism could be observed. nih.gov This provides clues about the compound's mechanism of action and potential off-target effects. While specific data for this compound is not available, the table below illustrates the types of pathway perturbations that could be identified.
Table 1: Hypothetical Pathway Perturbations Identified by Untargeted Metabolomics
| Affected Metabolic Pathway | Key Metabolites Altered (Hypothetical) | Potential Implication |
| Fatty Acid Metabolism | Increased levels of long-chain acylcarnitines | Altered mitochondrial beta-oxidation |
| Amino Acid Metabolism | Decreased levels of essential amino acids | Impact on protein synthesis or cell growth |
| Pentose Phosphate (B84403) Pathway | Changes in sugar phosphate intermediates | Effects on nucleotide synthesis and redox balance |
This table is illustrative and not based on experimental data for this compound.
Targeted Metabolomics for Specific Metabolite Identification (in vitro)
In contrast to the broad approach of untargeted metabolomics, targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. nih.gov This method is employed when researchers want to measure specific molecules, such as the predicted metabolites of this compound.
The process for targeted metabolomics is similar to the untargeted approach but with a key difference in the analytical measurement. Instead of scanning for all possible metabolites, the mass spectrometer is programmed to look for specific parent compounds and their expected fragments. nih.gov This approach offers higher sensitivity and specificity for the compounds of interest.
For this compound, a targeted analysis would aim to identify and quantify its biotransformation products. Based on its chemical structure, likely metabolic reactions would include hydroxylation of the phenyl ring or the decanamide (B1670024) chain, and O-deethylation of the ethoxy group.
Table 2: Potential In Vitro Metabolites of this compound for Targeted Analysis
| Parent Compound | Potential Metabolite | Metabolic Reaction |
| This compound | N-(4-hydroxyphenyl)decanamide | O-deethylation |
| This compound | N-(4-ethoxy-hydroxyphenyl)decanamide | Aromatic hydroxylation |
| This compound | N-(4-ethoxyphenyl)hydroxy-decanamide | Aliphatic hydroxylation |
This table presents hypothetical metabolites based on common metabolic pathways for similar chemical structures.
Analytical Methodologies for Metabolomic Profiling (e.g., LC-MS, GC-MS, NMR)
The success of both untargeted and targeted metabolomics relies on sophisticated analytical techniques capable of separating and identifying a wide array of molecules from complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique in metabolomics. mdpi.com Liquid chromatography separates the metabolites based on their physicochemical properties, and the mass spectrometer then ionizes and detects them based on their mass-to-charge ratio. europa.eu LC-MS is particularly well-suited for analyzing a broad range of compounds, from polar to non-polar, making it ideal for both untargeted and targeted studies. rsc.orgresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that aids in metabolite identification. europa.eu
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, primarily used for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile metabolites, a chemical derivatization step is often required to make them suitable for GC analysis. nih.gov GC-MS can offer excellent chromatographic resolution and is highly sensitive, making it a valuable tool, particularly for certain classes of metabolites like fatty acids and steroids. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a non-destructive technique that provides detailed structural information about metabolites. nih.govfrontiersin.org It is inherently quantitative, meaning the signal intensity is directly proportional to the metabolite concentration, which simplifies quantification. researchgate.net While generally less sensitive than MS-based methods, NMR is highly reproducible and requires minimal sample preparation, making it a robust platform for metabolomics, especially for identifying unknown compounds and for flux analysis using stable isotopes. frontiersin.orgmdpi.com
Each of these techniques has its own strengths and limitations. Often, a combination of these methods is used to achieve the most comprehensive coverage of the metabolome in in vitro studies. rsc.org
Table 3: Comparison of Analytical Methodologies for Metabolomic Profiling
| Technique | Principle | Advantages | Common Applications in In Vitro Metabolomics |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | High sensitivity, wide compound coverage, suitable for non-volatile compounds. rsc.orgresearchgate.net | Global metabolite profiling, identification of drug metabolites. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High resolution, excellent for volatile compounds, established libraries for identification. researchgate.netnih.gov | Analysis of fatty acids, organic acids, and steroids after derivatization. |
| NMR | Detection of nuclear spin transitions in a magnetic field. | Non-destructive, quantitative, highly reproducible, provides detailed structural information. nih.govfrontiersin.org | Flux analysis, identification of unknown structures, analysis of major metabolites. |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Decanoyl chloride, NaOH, THF | 82 | |
| Deprotection | TFA/CH₂Cl₂ (1:1), 2h | 90 |
Basic: Which analytical techniques validate the purity and structural integrity of this compound?
Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with retention time ~12.3 min .
- Spectroscopy :
- FT-IR : Amide C=O stretch at ~1650 cm⁻¹; N-H bend at ~1550 cm⁻¹ .
- GC-MS : Electron ionization (70 eV) confirms molecular ion (m/z 318) and fragments (e.g., m/z 137 for 4-ethoxyphenyl group) .
- Elemental Analysis : Discrepancies >0.3% in C/H/N suggest impurities; recalibrate combustion parameters .
Advanced: How can contradictions in reported spectroscopic data for derivatives be resolved?
Answer:
Discrepancies in NMR/LC-MS data (e.g., δ shifts or unexpected adducts) may arise from:
- Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift aromatic protons by 0.1–0.3 ppm .
- Impurity Profiles : Use preparative HPLC to isolate >98% pure fractions and reanalyze .
- Dynamic Exchange : Amide proton (NH) broadening in D₂O due to exchange; use dry DMSO-d₆ for sharper signals .
Case Study : A 2023 study noted δ 6.9 ppm for aromatic protons in CDCl₃ vs. δ 7.1 ppm in DMSO-d₆ for a related compound .
Advanced: What metabolic pathways are relevant to this compound analogs?
Answer:
Structural analogs like bucetin undergo:
- O-Deethylation : Hepatic CYP450 enzymes convert ethoxy to hydroxy groups (62% conversion in rabbits) .
- Keto Conversion : Oxidative metabolism forms 3-oxobutanamide intermediates .
- β-Decarboxylation : Endogenous pathways yield bioactive metabolites (e.g., N-(4-hydroxyphenyl)acetamide) .
Q. Table 2: In Vivo Metabolite Profile (Rabbit Model)
| Metabolite | Yield (%) | Enzyme Involved |
|---|---|---|
| Glucuronide of N-(4-hydroxyphenyl)-3-oxobutanamide | 62 | UDP-glucuronosyltransferase |
| N-(4-hydroxyphenyl)acetamide | 98 | CYP450 3A4 |
Methodological Note : Use LC-MS/MS with isotopically labeled internal standards to track metabolites .
Advanced: How do computational models predict physicochemical properties, and how are they validated?
Answer:
- LogP Prediction : Tools like MarvinSketch estimate LogP ~4.2 (experimental: 4.1 via shake-flask) .
- pKa Calculation : Amide proton pKa ~15.5 (unlikely to ionize at physiological pH) .
- Validation : Compare with empirical solubility (e.g., 0.2 mg/mL in PBS) and adjust force fields in molecular dynamics simulations .
Q. Table 3: Computed vs. Experimental Properties
| Property | Predicted | Experimental |
|---|---|---|
| LogP | 4.2 | 4.1 |
| Polar Surface Area | 46 Ų | 45 Ų |
Advanced: What strategies optimize SAR studies for bioactivity in decanamide derivatives?
Answer:
- Scaffold Modulation : Replace ethoxy with methoxy or halogen substituents to assess cytotoxicity (e.g., IC₀ shifts from 10 μM to 2 μM) .
- Side-Chain Variations : Shorten decanoyl to octanoyl; test via MTT assays in cancer cell lines .
- 3D-QSAR : Align derivatives using CoMFA to identify electrostatic/hydrophobic hotspots .
Case Study : N-(4-Hydroxy-3-methoxybenzyl)decanamide showed 5-fold higher anti-inflammatory activity than the parent compound (RAW264.7 cells, LPS model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
